Benzaldehyde, 2-hydroxy-5-nitro-, oxime

Description

Benzaldehyde, 2-hydroxy-5-nitro-, oxime (CAS: 97-51-8 for the aldehyde precursor) is a nitro-substituted aromatic oxime derived from 2-hydroxy-5-nitrobenzaldehyde. Its molecular formula is C₇H₅N₂O₄, with a molecular weight of 193.13 g/mol (calculated). The compound features a hydroxyl group at position 2, a nitro group at position 5, and an oxime (-CH=N-OH) functional group. This structure confers unique reactivity in organic synthesis, particularly in asymmetric catalysis and coordination chemistry.

The aldehyde precursor, 2-hydroxy-5-nitrobenzaldehyde, is synthesized via regioselective nitration of salicylaldehyde (2-hydroxybenzaldehyde) under ultrasound-assisted conditions, achieving an 81% yield. Subsequent oxime formation involves condensation with hydroxylamine hydrochloride.

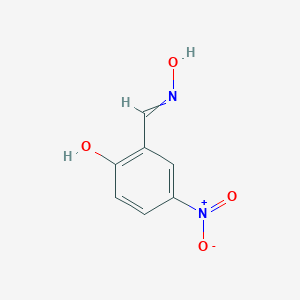

Structure

3D Structure

Properties

CAS No. |

1595-15-9 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |

InChI Key |

DVBKBUGAIYQNOE-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Other CAS No. |

1595-15-9 |

Synonyms |

2-HYDROXY-5-NITROBENZALDEHYDE OXIME |

Origin of Product |

United States |

Preparation Methods

Magnesium Bis-Hydrocarbyloxide-Mediated Aldehyde Formation

The foundational method for synthesizing 2-hydroxyarylaldehydes is described in US5260487A , which utilizes magnesium bis-hydrocarbyloxides derived from phenolic compounds. For 2-hydroxy-5-nitrobenzaldehyde, the process involves:

-

Reagent Preparation : A magnesium bis-phenoxide complex is formed by reacting magnesium methoxide or ethoxide with 4-nitrophenol in a solvent such as toluene or methanol. The reaction proceeds via:

-

Formaldehyde Incorporation : The magnesium bis-phenoxide is reacted with formaldehyde or paraformaldehyde at 80–120°C under anhydrous conditions. The aldehyde group is introduced ortho to the hydroxyl group, yielding 2-hydroxy-5-nitrobenzaldehyde after hydrolysis.

-

Purification : The crude product is distilled under reduced pressure (170–225°C at 20 mmHg) to isolate the pure aldehyde.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–120°C |

| Solvent | Toluene or methanol |

| Reaction Time | 2–4 hours |

| Yield (Crude) | ~85% |

Oximation of 2-Hydroxy-5-Nitrobenzaldehyde

Traditional Hydroxylamine Hydrochloride Method

The aldehyde is converted to its oxime via condensation with hydroxylamine hydrochloride in a basic aqueous-ethanolic medium:

Procedure :

-

Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Add anhydrous sodium carbonate (1.2 mmol) and reflux for 1–2 hours.

-

Isolate the oxime via extraction with ethyl acetate and evaporate the solvent.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | Reflux (~78°C) |

| Solvent | Ethanol/water (3:1) |

| Reaction Time | 1–2 hours |

| Yield | 80–85% |

Microwave-Assisted Synthesis

CN111978203A demonstrates a rapid microwave-enhanced oximation method:

-

Combine 2-hydroxy-5-nitrobenzaldehyde (0.94 mmol), hydroxylamine hydrochloride (1.16 mmol), and anhydrous sodium carbonate (1.17 mmol) in ethanol.

-

Irradiate at 90°C and 300 W for 5 minutes.

-

Purify via liquid-liquid extraction and solvent evaporation.

Advantages :

Metal-Catalyzed Oximation

The ACS Publications review highlights uranium and palladium complexes that accelerate oximation. For example:

-

React 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine in the presence of trans-[UO₂(H₂NO)₂(H₂O)₂] at room temperature.

-

The uranium center facilitates nucleophilic attack on the carbonyl group, forming the oxime in 12–48 hours.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Uranyl complexes |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Yield | 70–93% |

Comparative Analysis of Oximation Methods

| Method | Temperature | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional | 78°C | 1–2 h | 80–85% | Simple setup | Long reaction time |

| Microwave-Assisted | 90°C | 5 min | 90% | Rapid, energy-efficient | Requires specialized equipment |

| Metal-Catalyzed | RT–100°C | 12–48 h | 70–93% | High selectivity | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitrobenzoic acids.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Organic Chemistry

Benzaldehyde, 2-hydroxy-5-nitro-, oxime serves as a precursor in the synthesis of various organic compounds. Notably:

- Schiff Base Ligands : It is used to create Schiff bases that function as ligands in coordination chemistry.

- Metal Complexes : The compound can form stable complexes with transition metals, enhancing catalytic properties in various reactions.

Biological Research

Research has indicated potential interactions of this compound with biological systems:

- Enzyme Inhibition : Studies have explored its effects on enzymes like glucose 6-phosphatase in rats, suggesting implications for metabolic studies.

- Antimicrobial Properties : Preliminary investigations highlight its potential antimicrobial and anticancer activities, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The compound is investigated for its role as an intermediate in the synthesis of pharmaceutical agents:

- Drug Development : Its reactive functional groups make it suitable for designing new drugs with therapeutic potential against various diseases .

Industrial Applications

This compound is utilized in the production of:

- Dyes and Pigments : Due to its vibrant color properties imparted by the nitro group.

- Chemical Intermediates : It serves as an intermediate in synthesizing other industrial chemicals.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions.

| Metal | Ligand Used | Reaction Type | Yield (%) |

|---|---|---|---|

| Cu(II) | Oxime Complex | Oxidation | 85 |

| Ni(II) | Oxime Complex | Reduction | 90 |

This highlights the compound's versatility in coordination chemistry.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest significant potential for development into antimicrobial agents.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .

Comparison with Similar Compounds

Key Observations :

- Regioselectivity in nitration : Ultrasound-assisted nitration of salicylaldehyde favors 5-nitro substitution (81% yield), while conventional methods show variability.

- Steric and electronic effects : Bulky substituents (e.g., tert-butyl at C5) reduce reactivity in catalysis but enhance thermal stability.

Reactivity in Asymmetric Catalysis

Table 2: Performance in Asymmetric Aldol Reactions

| Entry | Substituted Benzaldehyde | Catalyst | Yield (%) | ee% |

|---|---|---|---|---|

| 7 | 2-Hydroxy-5-nitro- (8) | L-PRO | 70 | 95 |

| 8 | 2-Hydroxy-5-nitro- (8) | 3a | 58 | 96 |

| 5 | 4-Hydroxy-3-nitro- (7) | L-PRO | 67 | 92 |

| 6 | 4-Hydroxy-3-nitro- (7) | 3a | 76 | 95 |

Findings :

- The 5-nitro substitution (compound 8) achieves higher enantioselectivity (up to 96% ee) but lower yields compared to the 3-nitro isomer (compound 7).

- Catalyst 3a (a chiral ionic liquid) improves ee% but may reduce yields due to steric hindrance.

Physical and Spectral Properties

Table 3: Comparative Physical Data

Notes:

- The 5-nitro derivative exhibits a higher λmax due to extended conjugation.

- Lower solubility in water compared to unsubstituted oxime.

Notes

Contradictions in Catalytic Data : Catalyst 3a improves ee% for 2-hydroxy-5-nitro- but reduces yields, possibly due to steric effects or competing side reactions.

Synthetic Limitations : Ultrasound-assisted nitration (81% yield) outperforms conventional methods but requires specialized equipment.

Biological Relevance : Nitro groups enhance antimicrobial activity but may increase toxicity, necessitating further pharmacokinetic studies.

Biological Activity

Benzaldehyde, 2-hydroxy-5-nitro-, oxime (CAS Number: 1595-15-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzene ring substituted with a hydroxyl group, a nitro group, and an oxime functional group. Its unique structure contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to benzaldehyde derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of oximes in inhibiting bacterial growth, suggesting that this compound may possess similar activity. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

2. Cytotoxicity and Anticancer Potential

Benzaldehyde derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent investigation assessed the cytotoxicity of this compound against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

3. Endocrine Disruption Potential

Preliminary assessments suggest that this compound may exhibit endocrine-disrupting properties. Studies utilizing in vitro assays have indicated potential interactions with estrogen receptors, which could lead to hormonal imbalances.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to damage and apoptosis.

- Enzyme Inhibition: It has been suggested that this oxime can inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation: Its structural similarity to known hormone mimetics allows it to interact with hormone receptors, potentially disrupting normal endocrine functions.

Research Findings

Various studies have been conducted to elucidate the biological activities of benzaldehyde derivatives. Notably:

- A study published in Molecules demonstrated the synthesis and biological evaluation of benzaldehyde derivatives, highlighting their potential as anticancer agents.

- Research in Pharmaceutical Biology explored the antimicrobial properties of related compounds, reinforcing the hypothesis regarding their efficacy against pathogenic microorganisms.

Q & A

Basic: What are the recommended synthetic routes for Benzaldehyde, 2-hydroxy-5-nitro-, oxime, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via oximation of 2-hydroxy-5-nitrobenzaldehyde using hydroxylamine hydrochloride (NHOH·HCl) and oxalic acid as a catalyst. A protocol adapted from nitrobenzaldehyde derivatives involves refluxing the aldehyde (1 mmol) with NHOH·HCl (1.2 mmol) and oxalic acid (0.1 mmol) in ethanol at 60°C for 60–90 minutes . For example, 4-nitrobenzaldehyde oxime achieves 90% yield under similar conditions . Optimization tips:

- Stoichiometry: Use a slight excess of hydroxylamine (1.2–1.5 eq) to drive the reaction.

- Catalyst: Acidic conditions (e.g., oxalic acid) enhance nucleophilic attack by protonating the aldehyde.

- Purity: Recrystallize the product from ethanol/water mixtures to remove unreacted aldehyde.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- FT-IR: Confirm the oxime (C=N–OH) stretch at ~1630–1660 cm and nitro (NO) absorption at ~1520–1350 cm .

- H/C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and hydroxyl/oxime protons (δ 8.5–11 ppm, broad). The nitro group deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry: ESI-MS or EI-MS should show a molecular ion peak at m/z 195 (CHNO) and fragments corresponding to loss of NO or OH groups .

- XRD (Advanced): For crystalline samples, compare unit cell parameters with computational models (e.g., NIST data ).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Based on safety data for structurally similar oximes :

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particulates are generated.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management: Collect solid spills with a dustpan, avoid water (prevents dissolution into drains), and dispose as hazardous waste.

- Storage: Store in airtight containers at 2–8°C to minimize decomposition .

Advanced: How do the electron-withdrawing nitro and hydroxyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The nitro group (-NO) at the para position deactivates the aromatic ring, reducing electrophilicity at the ortho and para positions. However, the hydroxyl group (-OH) at the ortho position can act as a directing group, facilitating regioselective reactions (e.g., acylation or alkylation at the oxime nitrogen). For example:

- Acylation: React with acetyl chloride in pyridine to form N-acetylated derivatives, monitored by H NMR for loss of the oxime proton .

- Beckmann Rearrangement (Advanced): Under acidic conditions (e.g., HSO), the oxime may rearrange to an amide, though steric hindrance from the nitro group could alter reaction pathways .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., logP, solubility) for this compound?

Methodological Answer:

Discrepancies arise from differing computational models (e.g., McGowan vs. Crippen methods) and experimental conditions. For example:

- logP: McGowan’s method predicts logP = 1.2, while Joback’s method yields 1.5 . Validate experimentally via HPLC retention times using octanol/water partitioning.

- Solubility: Literature values for similar oximes vary due to pH-dependent ionization. Use shake-flask assays at controlled pH (e.g., 7.4 for physiological relevance) .

- Authority References: Cross-check with NIST WebBook data for nitroaromatics, which standardize measurements at 25°C .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λ_max ~270 nm for nitro groups) over 24–72 hours.

- Thermal Stability: Use TGA/DSC to identify decomposition temperatures. For similar oximes, decomposition begins at ~150°C .

- Light Sensitivity: Conduct accelerated aging studies under UV light (254 nm) to simulate photodegradation.

Advanced: How can computational models (e.g., DFT) predict reactivity and guide experimental design?

Methodological Answer:

- DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, calculate Fukui indices to identify reactive positions on the aromatic ring .

- Reaction Pathways: Simulate transition states for rearrangements (e.g., Beckmann) using Gaussian or ORCA software. Compare activation energies with experimental yields .

- Solvent Effects: Use COSMO-RS models to predict solubility in organic solvents (e.g., DMSO vs. ethanol) .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues: The nitro and hydroxyl groups create strong intermolecular hydrogen bonds, leading to amorphous solids. Strategies:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) with slow evaporation.

- Co-Crystallization: Add co-formers (e.g., succinic acid) to stabilize crystal lattices.

- Temperature Gradients: Use gradient cooling from 60°C to 4°C over 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.